Ethyl 2,5-dibromopentanoate
Overview
Description
Ethyl 2,5-dibromopentanoate is an organic compound with the molecular formula C7H12Br2O2. It is a derivative of pentanoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and the carboxylic acid group is esterified with ethanol. This compound is known for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,5-dibromopentanoate can be synthesized through a multi-step process. One common method involves the bromination of pentanoic acid derivatives. The process typically includes the following steps:
Bromination: Pentanoic acid is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dibromopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding dibromo alcohol or dibromo alkane.
Elimination: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Reduction: Products include dibromo alcohols or alkanes.
Elimination: Products include alkenes with varying degrees of substitution.
Scientific Research Applications
Ethyl 2,5-dibromopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of substituted pentanoic acid derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,5-dibromopentanoate involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The ester group can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Comparison with Similar Compounds
Ethyl 2,5-dibromopentanoate can be compared with other halogenated esters such as:
Ethyl 2-bromopentanoate: This compound has only one bromine atom, making it less reactive in nucleophilic substitution reactions compared to this compound.
Ethyl 2,3-dibromopentanoate: The bromine atoms are positioned differently, leading to variations in reactivity and the types of products formed in chemical reactions.
Ethyl 3,5-dibromopentanoate: Similar to this compound but with bromine atoms at the 3rd and 5th positions, affecting its chemical behavior and applications.
This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
ethyl 2,5-dibromopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJLPXIWIIDKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452292 | |
Record name | Ethyl 2,5-dibromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29823-16-3 | |
Record name | Ethyl 2,5-dibromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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